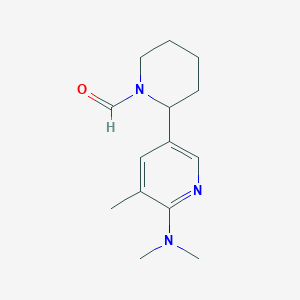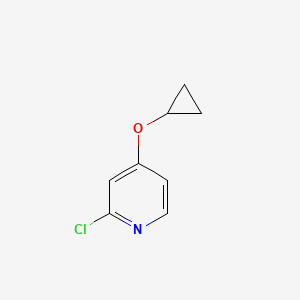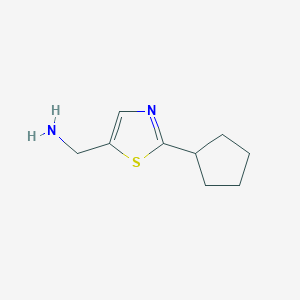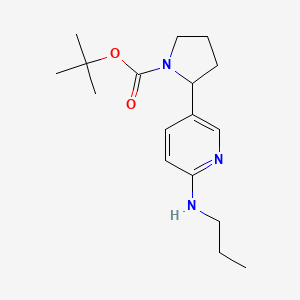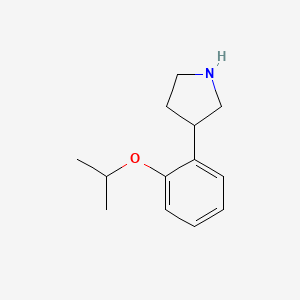
3-Chloro-1-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-1-methylpyridin-2(1H)-one is an organic compound with the molecular formula C6H6ClNO It is a derivative of pyridinone, characterized by the presence of a chlorine atom at the third position and a methyl group at the first position of the pyridinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methylpyridin-2(1H)-one can be achieved through several methods. One common approach involves the chlorination of 1-methylpyridin-2(1H)-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Chloro-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-methylpyridin-2(1H)-one.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted pyridinones depending on the nucleophile used.
Oxidation: N-oxides of this compound.
Reduction: 1-Methylpyridin-2(1H)-one.
科学研究应用
3-Chloro-1-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-Chloro-1-methylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.
相似化合物的比较
Similar Compounds
1-Methylpyridin-2(1H)-one: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Chloro-2-methylpyridine: Similar structure but lacks the carbonyl group, affecting its reactivity and applications.
3-Chloropyridine: Lacks both the methyl group and the carbonyl group, resulting in different chemical properties.
Uniqueness
3-Chloro-1-methylpyridin-2(1H)-one is unique due to the presence of both a chlorine atom and a methyl group on the pyridinone ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis and other applications.
属性
分子式 |
C6H6ClNO |
|---|---|
分子量 |
143.57 g/mol |
IUPAC 名称 |
3-chloro-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H6ClNO/c1-8-4-2-3-5(7)6(8)9/h2-4H,1H3 |
InChI 键 |
LUEHKQWYPZXCIN-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=C(C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-Chlorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11806918.png)
